Perfluorohexylsulfonyl fluoride

Lithium-ion battery Electrolyte additive Electrode wettability

Perfluorohexylsulfonyl fluoride (CAS 423-50-7), also known as perfluorohexanesulfonyl fluoride, is a C6 perfluoroalkylsulfonyl fluoride with the molecular formula C6F14O2S and molecular weight 402.11 g/mol. It is a colorless transparent liquid at ambient temperature with a boiling point of approximately 114°C and density of 1.785 g/cm³.

Molecular Formula C6F14O2S
C6F13SO2F
Molecular Weight 402.11 g/mol
CAS No. 423-50-7
Cat. No. B1293909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorohexylsulfonyl fluoride
CAS423-50-7
Molecular FormulaC6F14O2S
C6F13SO2F
Molecular Weight402.11 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22
InChIKeyHSDJWNJDPDJOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorohexylsulfonyl Fluoride (CAS 423-50-7) C6 Fluorinated Sulfonyl Fluoride Intermediate for Specialty Surfactant and Electrolyte Additive Applications


Perfluorohexylsulfonyl fluoride (CAS 423-50-7), also known as perfluorohexanesulfonyl fluoride, is a C6 perfluoroalkylsulfonyl fluoride with the molecular formula C6F14O2S and molecular weight 402.11 g/mol [1]. It is a colorless transparent liquid at ambient temperature with a boiling point of approximately 114°C and density of 1.785 g/cm³ [1]. The compound belongs to the broader class of perfluoroalkylsulfonyl fluorides (PASFs), which serve as key intermediates for synthesizing fluorinated surfactants, ion-exchange materials, and specialty functional compounds [2]. Commercially available grades typically range from 95% to ≥99% purity [3].

Why Generic Substitution of Perfluorohexylsulfonyl Fluoride (CAS 423-50-7) with Other Perfluoroalkylsulfonyl Fluorides Fails in Critical Applications


Perfluoroalkylsulfonyl fluorides of differing chain lengths exhibit substantially divergent physical, environmental, and functional properties that preclude simple interchange. While all members of this class share the terminal sulfonyl fluoride (-SO2F) reactive group, the perfluoroalkyl chain length (Cn) governs critical performance parameters including surface tension reduction capability, log Kow (octanol-water partition coefficient), and regulatory classification under the Stockholm Convention [1]. Substituting C6 perfluorohexylsulfonyl fluoride with C4 analogs reduces surface activity performance while using C8 analogs introduces higher bioaccumulation potential and broader regulatory restrictions [2]. The following quantitative evidence establishes where CAS 423-50-7 occupies a distinct performance-regulatory intersection that shorter or longer chain alternatives cannot replicate.

Quantitative Differentiation Evidence: Perfluorohexylsulfonyl Fluoride (CAS 423-50-7) versus C4 and C8 Perfluoroalkylsulfonyl Fluoride Comparators


Lithium-Ion Battery Electrolyte Additive: Quantified Wettability Enhancement at 0.01%-0.2% Loading of Perfluorohexylsulfonyl Fluoride

Perfluorohexylsulfonyl fluoride (CAS 423-50-7) is specifically claimed as an electrolyte additive in lithium-ion battery formulations at a precisely defined concentration range of 0.01%-0.2% of the total organic solvent mass, where it functions to improve electrolyte wettability and absorption rate to the electrode surface [1]. This application represents a distinct use case not claimed for shorter-chain (C4) or longer-chain (C8) perfluoroalkylsulfonyl fluorides in comparable patent literature. The C6 chain length provides an optimal balance of sufficient fluorinated surface activity to enhance wetting behavior while maintaining compatibility with standard carbonate-based electrolyte solvent systems [1].

Lithium-ion battery Electrolyte additive Electrode wettability Energy storage

Surfactant Precursor Performance: C6-Derived Branched Sulfonate Exhibits γCMC of 23.19 mN/m versus C4 Alternative Surface Tension of ~18 mN/m

Perfluorohexylsulfonyl fluoride serves as a precursor for synthesizing C6-based fluorinated surfactants, with one derivative (BQSF-SS, a branched C6 perfluorochain sulfonate) demonstrating a critical micelle concentration (CMC) of 0.52 mmol/L and a critical surface tension (γCMC) of 23.19 mN/m in aqueous solution [1]. In contrast, C4 perfluorobutanesulfonyl fluoride (CAS 375-72-4) and its derivatives produce surface tension values of approximately 18 mN/m . The C6 derivative achieves surface tension reduction that is competitive with C8 perfluorooctanesulfonyl fluoride-derived surfactants while maintaining a lower bioaccumulation profile [1]. Additionally, when the C6-derived BQSF-SS is compounded with dodecyl trimethylammonium bromide at a 1:10 ratio, the mixed system achieves γCMC as low as 20.25 mN/m with a substantially reduced CMC of 0.02 mmol/L, demonstrating synergistic enhancement potential [1].

Fluorosurfactant Surface tension Critical micelle concentration Wetting agent

Physicochemical Property Differentiation: C6 Log Kow 7.68 and Boiling Point 114°C versus C8 Higher Bioaccumulation Potential

Perfluorohexylsulfonyl fluoride (C6) exhibits a calculated log Kow (octanol-water partition coefficient) of 7.68 at 25°C [1], a boiling point of 114-115°C at atmospheric pressure , and a density of 1.785 g/cm³ . While directly comparable log Kow data for perfluorooctylsulfonyl fluoride (C8, CAS 307-35-7) was not located in the accessible sources, the established structure-activity relationship across the perfluoroalkyl homologous series indicates that each additional -CF2- unit increases log Kow by approximately 0.5-0.6 units, placing C8 at an estimated log Kow of approximately 8.8-9.0. This 1.1-1.3 log unit differential corresponds to approximately an order of magnitude higher bioaccumulation potential for the C8 analog . The boiling point of C6 (114°C) is substantially lower than that of C8 perfluorooctylsulfonyl fluoride (reportedly >180°C), enabling more facile distillation-based purification and lower energy requirements during manufacturing .

Physicochemical properties Log Kow Bioaccumulation Volatility

Regulatory Classification Differential: C6 Perfluorohexylsulfonyl Fluoride Listed as POP under Stockholm Convention 2022 versus C4 Alternatives

Perfluorohexylsulfonyl fluoride (CAS 423-50-7) is classified as a perfluoroalkyl and polyfluoroalkyl substance (PFAS) and has been listed as a persistent organic pollutant (POP) under the Stockholm Convention as of 2022 [1]. This regulatory designation distinguishes C6 perfluorohexylsulfonyl fluoride from shorter-chain alternatives such as C4 perfluorobutanesulfonyl fluoride (CAS 375-72-4), which is not currently subject to the same level of global restriction and is permitted for use in certain concentrations under EU REACH . However, the regulatory status of C6 also differentiates it from C8 perfluorooctylsulfonyl fluoride (CAS 307-35-7), which was among the first PFAS compounds listed under the Stockholm Convention in 2009 and faces more comprehensive bans and phase-outs globally . The C6 compound thus occupies a transitional regulatory space: subject to POP listing and environmental scrutiny, yet in certain jurisdictions still permitted for essential industrial uses where no viable C4 or non-fluorinated alternatives exist .

Regulatory compliance Stockholm Convention Persistent organic pollutant PFAS

Evidence-Backed Application Scenarios for Perfluorohexylsulfonyl Fluoride (CAS 423-50-7) in Advanced Materials and Specialty Chemical Synthesis


Lithium-Ion Battery Electrolyte Additive Formulation for Enhanced Electrode Wettability

Perfluorohexylsulfonyl fluoride is incorporated at 0.01%-0.2% of total organic solvent mass into lithium-ion battery electrolytes comprising ethylene carbonate, ethyl methyl carbonate, dimethyl carbonate, and carboxylate esters to improve wettability and electrolyte absorption rate [4]. This application is validated by patent claims specifically directed to C6 perfluorohexylsulfonyl fluoride, with the additive contributing to reduced internal resistance and improved cycle performance in high-energy-density lithium-ion batteries [4]. The C6 chain length provides sufficient surface activity to enhance electrolyte penetration into electrode pores while maintaining solubility in carbonate-based solvent systems, a balance not claimed for alternative perfluoroalkylsulfonyl fluoride chain lengths in equivalent patent literature.

Synthesis of C6-Based Fluorinated Surfactants with γCMC ~23 mN/m for Specialty Wetting and Coating Applications

Perfluorohexylsulfonyl fluoride serves as the key precursor for synthesizing C6 fluorinated surfactants, including branched-chain sulfonates that achieve a critical surface tension (γCMC) of 23.19 mN/m at a CMC of 0.52 mmol/L [4]. When formulated into mixed surfactant systems, these C6-derived surfactants exhibit synergistic surface tension reduction down to 20.25 mN/m and can wet highly hydrophobic PTFE surfaces at concentrations as low as 0.078 mmol/L [4]. This performance profile makes perfluorohexylsulfonyl fluoride-derived surfactants suitable for applications requiring effective wetting of low-surface-energy substrates including fluoropolymer coatings, specialty inks, and advanced textile treatments . The C6 chain length offers a functional intermediate between C8 surfactants (higher performance but heavily restricted) and C4 surfactants (regulatory advantages but lower surface activity), enabling compliance-minded formulators to achieve adequate performance while navigating evolving PFAS regulations.

Electrochemical Fluorination Process Intermediate for Manufacturing C6-C10 Perfluoroalkylsulfonyl Fluorides

Perfluorohexylsulfonyl fluoride is produced via the Simons electrochemical fluorination (ECF) process using alkylsulfonyl halide precursors (CnH2n+1SO2X with n=6-10) in anhydrous hydrogen fluoride with nickel electrodes [4]. The ECF process for C6-C10 perfluoroalkylsulfonyl fluorides has been optimized using nickel electrodes with columnar structure to mitigate anode corrosion, a critical process improvement that enhances continuous production economics [4]. Perfluorohexylsulfonyl fluoride (n=6) represents the lower bound of the commercially viable perfluoroalkylsulfonyl fluoride range produced by this ECF method, with the C6 homolog serving both as a commercial product and as an intermediate for further derivatization into perfluorohexanesulfonic acid and its salts .

Drug Modification and Fluorinated Building Block in Pharmaceutical Research

Perfluorohexylsulfonyl fluoride is employed as a reagent for introducing perfluoroalkyl sulfonyl groups into bioactive molecules for drug modification studies [4]. The sulfonyl fluoride (-SO2F) functional group serves as an electrophilic warhead that can react with nucleophilic residues (e.g., serine, threonine, lysine) in biological targets, enabling covalent modification strategies in chemical biology and medicinal chemistry research [4]. The C6 perfluoroalkyl chain confers enhanced lipophilicity (log P ~7.7) and metabolic stability to modified compounds, properties that may be advantageous for modulating pharmacokinetic profiles of drug candidates . This application is limited to research and development contexts and is not intended for therapeutic use or human administration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perfluorohexylsulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.